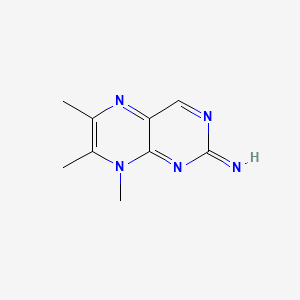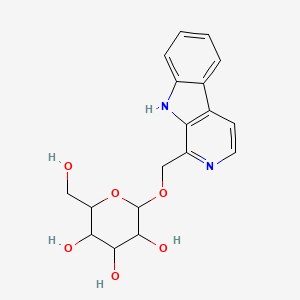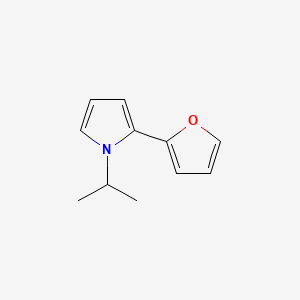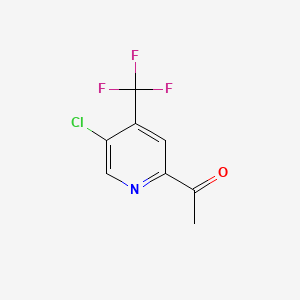
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a reference standard from the family of Cefixime . It is an impurity reference material used in infectious disease research and analytical standards . The product code is TRC-C242840-5MG and the CAS Number is 1614255-90-1 . The molecular formula is C16 H17 N5 O8 S2 and the molecular weight is 471.46 .
Molecular Structure Analysis
The molecular structure of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) is represented by the molecular formula C16 H17 N5 O8 S2 . The IUPAC name is 2- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2- (carboxymethoxyimino)acetyl]amino]-2- [ (2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro [3,4-d] [1,3]thiazin-2-yl]acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) include a molecular weight of 471.46 and a molecular formula of C16 H17 N5 O8 S2 . It is a neat product format .Wissenschaftliche Forschungsanwendungen
Analytical and Quantitative Analysis
Cefixime, a third-generation cephalosporin antibiotic, undergoes decomposition releasing various impurities during preparation and storage. Advanced analytical methods have been developed to identify and quantify these impurities. For instance, a novel electrochemical sensor integrating gold nanowires, graphene oxide, and electropolymerized molecular imprinted polymer has been designed for the precise determination of Cefixime, showcasing its application in biological samples like serum and urine (Dehghani, Nasirizadeh, & Yazdanshenas, 2019). Additionally, Raman spectroscopy, coupled with multivariate data analysis, has been applied for the identification and quantification of Cefixime in solid dosage forms, demonstrating the technique's capability in distinguishing different compositions and concentrations (Bajwa et al., 2020).
Stability and Impurity Analysis
The stability of Cefixime under various conditions is a crucial aspect of its efficacy and safety. Studies have shown that while Cefixime is sensitive to radiation, it retains acceptable radiation resistance at certain doses, indicating its stability under such conditions (Singh, Parwate, Das Sarma, & Shukla, 2010). Furthermore, a validated stability-indicating HPLC method has been developed for the determination of Cefixime in the presence of its related substances, which emerge from thermal stress during storage (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013). These insights are vital for maintaining the quality and efficacy of the drug.
Drug Impurity and Safety Evaluation
The impurities present in Cefixime and their potential effects have been thoroughly investigated to ensure the drug's safety. For instance, in silico methods have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime (a related cephalosporin) and its impurities, revealing crucial insights into their biological properties and potential toxicities (Han, Zhang, Hu, Zhang, Ma, & Zhang, 2019). These studies are instrumental in ensuring the drug's safety and efficacy in clinical use.
Eigenschaften
CAS-Nummer |
1614255-90-1 |
|---|---|
Produktname |
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) |
Molekularformel |
C16H17N5O8S2 |
Molekulargewicht |
471.459 |
IUPAC-Name |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
InChI-Schlüssel |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Synonyme |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



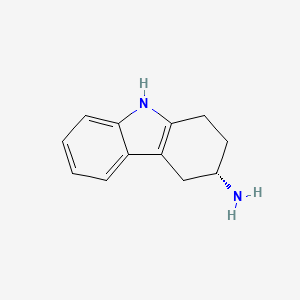
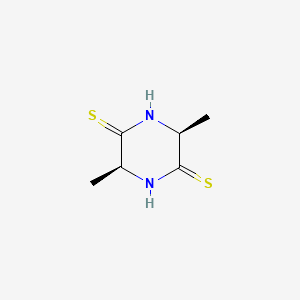
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
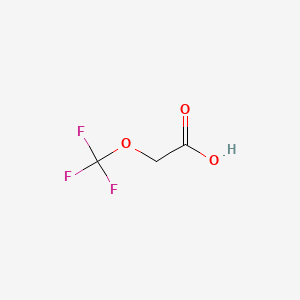
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
